molecular formula C6H7FN2 B1285543 3-Amino-2-fluoro-6-methylpyridine CAS No. 374633-34-8

3-Amino-2-fluoro-6-methylpyridine

Cat. No. B1285543
CAS RN: 374633-34-8
M. Wt: 126.13 g/mol
InChI Key: QTJMEDHISAJXDF-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-6-methylpyridine is a chemical compound with the CAS Number: 374633-34-8 . It has a molecular weight of 126.13 and its IUPAC name is 2-fluoro-6-methyl-3-pyridinamine .


Synthesis Analysis

The synthesis of 3-Amino-2-fluoro-6-methylpyridine and similar fluorinated pyridines often involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . For instance, 2-Amino-3-methylpyridine has been used for the synthesis of fluorine-containing pyridine aldoximes, potentially useful for the treatment of organophosphorus nerve-agent poisoning .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-fluoro-6-methylpyridine is represented by the linear formula C6H7FN2 . The InChI Code for this compound is 1S/C6H7FN2/c1-4-2-3-5 (8)6 (7)9-4/h2-3H,8H2,1H3 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 3-Amino-2-fluoro-6-methylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Use in Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines, including 3-Amino-2-fluoro-6-methylpyridine, for local radiotherapy of cancer and other biologically active compounds have been presented . These fluoropyridines present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated developments in this field .

Synthesis of Fluorine-Containing Pyridine Aldoximes

2-Amino-3-methylpyridine, a compound related to 3-Amino-2-fluoro-6-methylpyridine, has been used for the synthesis of fluorine-containing pyridine aldoximes . These compounds have potential use for the treatment of organophosphorus nerve-agent poisoning .

Spectral Properties

The effect of substituents on the spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV, and IR spectral data . This research can provide valuable insights into the properties of similar compounds, including 3-Amino-2-fluoro-6-methylpyridine.

Safety and Hazards

The safety information available indicates that 3-Amino-2-fluoro-6-methylpyridine may be an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Fluoropyridines, including 3-Amino-2-fluoro-6-methylpyridine, have potential applications in various fields. They are often used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications . In addition, they are used in the search for new agricultural products having improved physical, biological, and environmental properties . The interest toward the development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2-fluoro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJMEDHISAJXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590297
Record name 2-Fluoro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluoro-6-methylpyridine

CAS RN

374633-34-8
Record name 2-Fluoro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374633-34-8
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